24,25,26-Trinoroleana-1(10),3,5,7-tetraen-29-oic acid,3-hydroxy-9,13-dimethyl-2-oxo-, (9b,13a,14b,20a)-
Description
Chemical Identity and Source Celastrol, systematically named 24,25,26-Trinoroleana-1(10),3,5,7-tetraen-29-oic acid,3-hydroxy-9,13-dimethyl-2-oxo-, (9b,13a,14b,20a)-, is a pentacyclic triterpenoid derived from the root extracts of Tripterygium wilfordii (Thunder God Vine) . Its molecular formula is C29H38O4 (molecular weight: 450.61), featuring a noroleana skeleton with a quinone methide moiety critical for its bioactivity .
Biological Activities
Celastrol exhibits broad pharmacological properties, including:
- Anticancer activity: Inhibits proliferation in gastric, colorectal, and lung cancer cell lines via NF-κB suppression and apoptosis induction .
- Anti-inflammatory effects: Blocks TNF-α-induced NF-κB activation (IC50 = 0.29 μM for peroxiredoxin 1 inhibition) .
- Neuroprotective and anti-obesity roles: Modulates mitochondrial lipid peroxidation and leptin signaling .
Properties
IUPAC Name |
(2S,4aS,6aR,6aS,14aS,14bR)-10-hydroxy-2,4a,6a,6a,9,14a-hexamethyl-11-oxo-1,3,4,5,6,13,14,14b-octahydropicene-2-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H38O4/c1-17-18-7-8-21-27(4,19(18)15-20(30)23(17)31)12-14-29(6)22-16-26(3,24(32)33)10-9-25(22,2)11-13-28(21,29)5/h7-8,15,22,31H,9-14,16H2,1-6H3,(H,32,33)/t22-,25-,26+,27+,28-,29+/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQJSQWZMSAGSHN-QXWPFBKNSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)C=C2C1=CC=C3C2(CCC4(C3(CCC5(C4CC(CC5)(C)C(=O)O)C)C)C)C)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=O)C=C2C1=CC=C3[C@]2(CC[C@@]4([C@@]3(CC[C@@]5([C@H]4C[C@@](CC5)(C)C(=O)O)C)C)C)C)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H38O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
24,25,26-Trinoroleana-1(10),3,5,7-tetraen-29-oic acid, 3-hydroxy-9,13-dimethyl-2-oxo-, (9β,13α,14β,20α)- , commonly known as Celastrol , is a triterpenoid compound derived from the roots of Tripterygium wilfordii and Tripterygium regelii. This compound has garnered significant attention due to its diverse biological activities, including anti-inflammatory, antioxidant, and potential anticancer properties. This article aims to provide a comprehensive overview of the biological activity of Celastrol, supported by data tables and relevant research findings.
Anti-inflammatory Effects
Celastrol has been shown to exert potent anti-inflammatory effects through various mechanisms:
- Cytokine Inhibition : It significantly suppresses the production of pro-inflammatory cytokines such as TNF-alpha and IL-1β in human monocytes and macrophages at low nanomolar concentrations .
- Autophagy Induction : Celastrol acts as an agonist for NR4A1, promoting autophagy and alleviating inflammation in mouse models .
Antioxidant Properties
Research indicates that Celastrol possesses strong antioxidant properties that may help in preventing neuronal degeneration associated with diseases like Alzheimer's. It reduces oxidative stress markers and enhances neuronal survival in vitro .
Anticancer Activity
Celastrol has demonstrated promising anticancer properties:
- Cell Proliferation Inhibition : Studies have revealed that Celastrol derivatives exhibit potent antiproliferative effects against various cancer cell lines .
- Mechanism of Action : The compound induces cell cycle arrest and apoptosis in cancer cells by modulating several signaling pathways .
Metabolic Effects
Recent studies suggest that Celastrol may influence metabolic pathways:
- Weight Loss and Leptin Sensitivity : In mouse models, it has been shown to enhance leptin sensitivity and promote weight loss through mechanisms involving IL1R1 .
- Diabetes Management : Celastrol has been explored for its potential in treating diabetes by enhancing the activity of SLC16A11, which is linked to glucose metabolism .
Data Table: Summary of Biological Activities of Celastrol
Case Study 1: Anticancer Potential
In a study evaluating the effects of Celastrol on breast cancer cells, it was found that treatment with Celastrol led to significant reductions in cell viability and induced apoptosis through the activation of caspase pathways. The study concluded that Celastrol could be a promising candidate for breast cancer therapy due to its ability to target multiple pathways involved in tumor progression .
Case Study 2: Neuroprotection
Another investigation assessed the neuroprotective effects of Celastrol in a mouse model of Alzheimer's disease. The results indicated that Celastrol treatment resulted in decreased levels of inflammatory markers and improved cognitive function compared to control groups. This suggests its potential as a therapeutic agent for neurodegenerative diseases .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Pristimerin (Celastrol Methyl Ester)
- Structure : Methyl ester derivative of Celastrol at the C-29 carboxyl group (C30H40O4 , MW: 464.64) .
- Bioactivity : Retains anticancer activity but with altered pharmacokinetics due to esterification. For example, Pristimerin shows enhanced membrane permeability but reduced solubility compared to Celastrol .
- Key Difference : The methyl ester group may prolong half-life but diminish interaction with polar targets like peroxiredoxin 1 .
Key Findings :
- Triazole-linked derivatives (e.g., compound 12) show superior potency due to electrophilic chlorine enhancing target binding .
- Amide derivatives (e.g., 4j) balance solubility and activity, making them viable for oral delivery .
Oleanolic Acid Derivatives
Unlike Celastrol’s noroleana skeleton, oleanane-type triterpenoids (e.g., 2α,3β-dihydroxyolean-12-en-28-oic acid) feature a pentacyclic oleanane core with distinct substituents:
Comparative Analysis of Key Features
Table 1: Structural and Functional Comparison
Key Insights :
- Noroleana vs. Oleanane Skeletons: The noroleana framework in Celastrol confers unique redox activity via the quinone methide group, enabling direct interaction with cysteine residues in NF-κB .
- Role of Substituents : Polar groups (e.g., triazole) improve solubility, while halogens (e.g., Cl in derivative 12) enhance electrophilicity and target engagement .
Preparation Methods
Ethanol Extraction and Silica Gel Chromatography
The compound is naturally derived from Celastrus orbiculatus and Tripterygium wilfordii. Ethanol extraction of dried roots yields a crude mixture, which is fractionated via silica gel flash chromatography. Using light petroleum (60–90°C) as the eluent, celastrol methyl ester is isolated alongside related triterpenoids. Counter-current chromatography (CCC) further purifies the extract, employing a solvent system of light petroleum–ethyl acetate–tetrachloromethane–methanol–water (1:1:8:6:1 v/v). This method achieves 99.5% purity with a recovery rate of 78%.
Table 1: Natural Extraction Parameters
| Step | Solvent System | Purity (%) | Yield (%) |
|---|---|---|---|
| Ethanol extraction | Ethanol | 15–20 | N/A |
| Silica gel filtration | Light petroleum | 50–60 | 85 |
| CCC purification | Light petroleum–EtOAc–CCl4–MeOH–H2O | 99.5 | 78 |
Chemical Synthesis via Esterification
Methyl Esterification at the 29th Position
Celastrol (C29H38O4), the parent carboxylic acid, undergoes esterification to yield the target methyl ester. Reacting celastrol with methyl bromide in dimethylformamide (DMF) in the presence of potassium carbonate (K2CO3) at room temperature for 24 hours achieves 85–90% conversion. The reaction mechanism involves nucleophilic acyl substitution, with the carboxylic acid group at C-29 replaced by a methoxy group.
Table 2: Esterification Reaction Conditions
| Reagent | Solvent | Base | Temperature | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| Methyl bromide | DMF | K2CO3 | 25°C | 24 | 85–90 |
Structural Modifications for Enhanced Solubility
Derivatives with extended alkyl chains or hydrophilic groups at C-29 demonstrate improved water solubility. For example, substituting methyl bromide with 3-bromopropanol increases solubility from 6.2 μg/mL (celastrol) to 11.8 μg/mL. However, longer chains (e.g., pentyl) reduce bioactivity, indicating a balance between hydrophilicity and pharmacological efficacy.
Biosynthetic Pathways in Engineered Yeast
Friedelin as a Biosynthetic Precursor
The biosynthetic route in Tripterygium wilfordii involves oxidosqualene cyclases (OSCs), particularly TwOSC1 and TwOSC3, which catalyze the formation of friedelin—a key intermediate. Engineered Saccharomyces cerevisiae expressing TwOSC1 produces friedelin at 37.07 mg/L in shake-flask cultures, which is subsequently oxidized to celastrol derivatives.
CRISPR/Cas9-Mediated Pathway Optimization
Knockout of endogenous lanosterol synthase (ERG7) in yeast diverts the mevalonate pathway toward friedelin production. Combined with galactose-inducible TwOSC1 expression, this system achieves a 12-fold increase in friedelin titers compared to wild-type strains.
Table 3: Biosynthesis Performance in Yeast
| Strain | Friedelin Titer (mg/L) | Celastrol Derivative Yield (mg/L) |
|---|---|---|
| Wild-type | 0.5 | N/A |
| ERG7 knockout + TwOSC1 | 37.07 | 8.2 |
Purification and Analytical Characterization
High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC with a C18 column (5 μm, 250 × 4.6 mm) and a gradient of acetonitrile–water (0.1% trifluoroacetic acid) resolves the compound at 12.3 minutes. Purity thresholds exceed 99%, as validated by UV detection at 254 nm.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Key 1H-NMR signals include a singlet for the C-29 methyl ester (δ 3.67 ppm) and olefinic protons at δ 5.45–5.72 ppm. 13C-NMR confirms the ketone (δ 215.8 ppm) and ester carbonyl (δ 172.3 ppm).
High-Resolution Mass Spectrometry (HR-MS)
The molecular ion [M+H]+ at m/z 463.2952 corresponds to C30H38O4 (calc. 463.2955), confirming the molecular formula.
Challenges and Optimization Strategies
Q & A
Q. What methodologies are recommended for synthesizing and purifying this triterpenoid derivative?
Methodological Answer: Synthesis of this oleanane-type triterpenoid requires multi-step organic reactions, including cyclization, oxidation, and regioselective hydroxylation. Key steps involve:
- Cyclization : Use of acid-catalyzed or enzymatic methods to form the tetracyclic core .
- Oxidation : Controlled oxidation (e.g., with ceric sulfate or potassium permanganate) to introduce ketone groups at specific positions .
- Purification : Employ membrane separation technologies (e.g., ultrafiltration) or chromatographic methods (HPLC with C18 columns) to isolate the compound from byproducts .
Q. Table 1: Common Reagents for Synthesis
| Reagent | Application | Reference |
|---|---|---|
| Ceric sulfate (0.1 N) | Selective oxidation | |
| Lithium methoxide | Base for deprotonation | |
| C18 columns | Reverse-phase chromatography |
Q. How should researchers design initial pharmacological screening assays for this compound?
Methodological Answer: Prioritize in vitro cytotoxicity and antibacterial assays due to structural similarities to bioactive triterpenoids :
- Cytotoxicity : Use human cancer cell lines (e.g., KB cells) with podophyllotoxin as a positive control. Measure IC50 via MTT assays .
- Antibacterial Activity : Screen against Gram-positive bacteria (e.g., Micrococcus luteus) using broth microdilution. Compare MIC values to chloramphenicol .
Q. Table 2: Example Bioactivity Data (Related Triterpenoid)
| Assay Type | Target | IC50/MIC | Control (IC50/MIC) | Source |
|---|---|---|---|---|
| Cytotoxicity | KB cells | 9.48 ± 0.35 µM | 0.014 µM | |
| Antibacterial | Micrococcus luteus | 32.26 µM | 6.19 µM |
Q. Which analytical techniques validate the structural integrity of this compound?
Methodological Answer: Combine spectroscopic and chromatographic methods:
- NMR : Confirm stereochemistry (e.g., [α]D measurements for chiral centers) .
- HPLC-MS : Use a C18 column with UV detection at 254 nm and ESI-MS for molecular weight validation .
- X-ray crystallography : Resolve absolute configuration if crystalline forms are obtainable .
Advanced Research Questions
Q. How can researchers resolve contradictions in cytotoxic activity across different cell lines?
Methodological Answer: Discrepancies may arise from cell-specific uptake mechanisms or metabolic activation. Design experiments to:
- Compare membrane permeability : Use fluorescent analogs to quantify intracellular accumulation .
- Assess metabolic stability : Incubate the compound with liver microsomes and analyze metabolites via LC-MS .
- Link to theoretical frameworks : Evaluate whether activity aligns with structure-activity relationships (SAR) for triterpenoids (e.g., hydroxylation at C3 enhances cytotoxicity) .
Q. What strategies optimize the compound’s bioavailability for in vivo studies?
Methodological Answer: Address poor solubility and rapid metabolism:
- Structural modification : Introduce hydrophilic groups (e.g., glycosylation at C29) while preserving the bioactive core .
- Formulation : Develop nanoemulsions or liposomal carriers using process control simulations to optimize particle size (<200 nm) .
- Pharmacokinetic profiling : Conduct IV/PO dosing in rodents with LC-MS quantification of plasma levels .
Q. How can AI-driven methods enhance mechanistic studies of this compound?
Methodological Answer: Integrate computational and experimental tools:
- Molecular docking : Use COMSOL Multiphysics or AutoDock to predict interactions with targets like topoisomerase II .
- Network pharmacology : Map compound-target-pathway networks using databases like KEGG to identify off-target effects .
- Real-time adjustments : Implement AI-guided feedback loops in assay design (e.g., adjusting concentrations based on live cytotoxicity data) .
Key Considerations for Methodological Rigor
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
